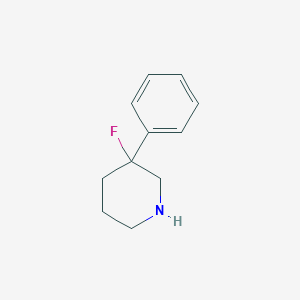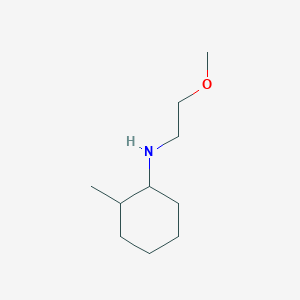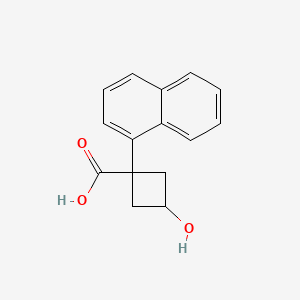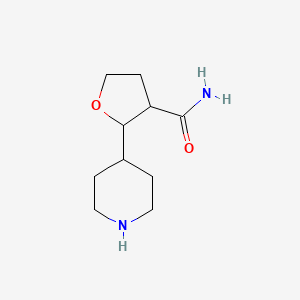![molecular formula C11H16BrNS B13239722 N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine is an organic compound that features a brominated thiophene ring attached to a cyclopentane amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a brominated thiophene with a cyclopentane amine derivative. The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate . The reaction conditions often include a solvent like toluene or ethanol and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-bromophenyl)methyl]-3-methylcyclopentan-1-amine
- N-[(4-chlorothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine
- N-[(4-methylthiophen-2-yl)methyl]-3-methylcyclopentan-1-amine
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine is unique due to the presence of the brominated thiophene ring, which imparts specific electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H16BrNS |
|---|---|
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H16BrNS/c1-8-2-3-10(4-8)13-6-11-5-9(12)7-14-11/h5,7-8,10,13H,2-4,6H2,1H3 |
Clé InChI |
RLKCQWSAQZEYRH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)NCC2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)

![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)

![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
